Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . The presence of the trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by heating to promote the formation of the thiophene ring.
Industrial Production Methods
In industrial settings, the production of thiophene derivatives like this compound may involve large-scale batch reactions using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity . The compound may inhibit or activate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Used in the synthesis of Relugolix, a gonadotropin-releasing hormone receptor antagonist.
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical properties.
Uniqueness
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H12F3NO2S |
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Molecular Weight |
315.31 g/mol |
IUPAC Name |
ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H12F3NO2S/c1-2-20-13(19)11-10(7-21-12(11)18)8-3-5-9(6-4-8)14(15,16)17/h3-7H,2,18H2,1H3 |
InChI Key |
KZABVZOBIOJWGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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